molecular formula C10H17NS B11946597 3,3,5-Trimethylcyclohexyl isothiocyanate

3,3,5-Trimethylcyclohexyl isothiocyanate

Cat. No.: B11946597
M. Wt: 183.32 g/mol
InChI Key: JBFADJAHBQLJDX-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl isothiocyanate is an organic compound with the molecular formula C10H17NS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethylcyclohexyl isothiocyanate typically involves the reaction of 3,3,5-Trimethylcyclohexylamine with carbon disulfide (CS2) and a base such as triethylamine. The intermediate dithiocarbamate salt formed in situ is then decomposed using tosyl chloride to yield the desired isothiocyanate . This method is efficient and provides good yields under mild conditions.

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylcyclohexyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Thioureas: Formed from the reaction with amines

    Thiocarbamates: Formed from the reaction with alcohols

Scientific Research Applications

3,3,5-Trimethylcyclohexyl isothiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a diagnostic marker.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylcyclohexyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group (-N=C=S) can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate

Uniqueness

Compared to other isothiocyanates, 3,3,5-Trimethylcyclohexyl isothiocyanate is unique due to its cyclohexyl ring structure with three methyl groups. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological molecules .

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

3-isothiocyanato-1,1,5-trimethylcyclohexane

InChI

InChI=1S/C10H17NS/c1-8-4-9(11-7-12)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3

InChI Key

JBFADJAHBQLJDX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)N=C=S

Origin of Product

United States

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